Ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate
Overview
Description
Ethyl hematommate, also known as ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate, is a naturally occurring compound found in certain lichens. It is a derivative of benzoic acid and has the molecular formula C₁₁H₁₂O₅.
Preparation Methods
Ethyl hematommate can be synthesized through the hydrolysis of atranorin, a lichen-derived compound. The process involves boiling atranorin in ethanol for a few hours, resulting in the formation of ethyl hematommate and methyl β-orcinol carboxylate . Another method involves the transesterification of ethyl orsellinate, which yields ethyl hematommate in satisfactory quantities
Chemical Reactions Analysis
Ethyl hematommate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Ethyl hematommate can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Hydrolysis: As an ester, ethyl hematommate can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl hematommate has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of ester hydrolysis and transesterification reactions.
Mechanism of Action
The mechanism of action of ethyl hematommate primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. This activity is attributed to the presence of phenolic hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize free radicals . The molecular targets and pathways involved in its antioxidant action include lipid peroxidation inhibition and modulation of cellular signaling pathways related to oxidative stress .
Comparison with Similar Compounds
Ethyl hematommate is similar to other benzoic acid derivatives, such as:
Methyl hematommate: Another ester of hematommic acid, differing only in the alkyl group attached to the ester functional group.
Atranol: A related compound with similar antioxidant properties.
Chloroatranol: A chlorinated derivative of atranol with enhanced antioxidant activity.
Ethyl hematommate is unique due to its specific ester structure, which influences its reactivity and solubility. Its antioxidant properties are comparable to those of other similar compounds, but its specific applications and effectiveness can vary based on its chemical structure .
Properties
IUPAC Name |
ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-3-16-11(15)9-6(2)4-8(13)7(5-12)10(9)14/h4-5,13-14H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXJGSHUVDWZAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1C)O)C=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398112 | |
Record name | Ethyl hematommate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39503-14-5 | |
Record name | Ethyl hematommate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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